molecular formula C4CdCoN4S2Se2 B14497581 Pubchem_71380143 CAS No. 64294-57-1

Pubchem_71380143

Cat. No.: B14497581
CAS No.: 64294-57-1
M. Wt: 497.5 g/mol
InChI Key: DXMFNNHQHXLFBP-UHFFFAOYSA-L
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Description

Pubchem_71380143 is a chemical compound listed in the PubChem database, which is a repository for chemical molecules and their activities against biological assays

Preparation Methods

The synthesis of Pubchem_71380143 involves several steps. The synthetic routes and reaction conditions are carefully controlled to ensure the purity and yield of the compound. Industrial production methods may vary, but they generally involve large-scale synthesis techniques that are efficient and cost-effective.

Chemical Reactions Analysis

Pubchem_71380143 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71380143 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Pubchem_71380143 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Properties

CAS No.

64294-57-1

Molecular Formula

C4CdCoN4S2Se2

Molecular Weight

497.5 g/mol

InChI

InChI=1S/2CHNS.2CNSe.Cd.Co/c4*2-1-3;;/h2*3H;;;;/q;;;;+2;/p-2

InChI Key

DXMFNNHQHXLFBP-UHFFFAOYSA-L

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[Se].C(#N)[Se].[Co].[Cd+2]

Origin of Product

United States

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